molecular formula C4H14Cl2N2O2 B6265889 1,4-diaminobutane-2,3-diol dihydrochloride CAS No. 89379-07-7

1,4-diaminobutane-2,3-diol dihydrochloride

Cat. No.: B6265889
CAS No.: 89379-07-7
M. Wt: 193.1
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Description

1,4-Diaminobutane-2,3-diol dihydrochloride is an organic compound with the molecular formula C4H13ClN2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its high solubility in water and relatively high melting point, making it suitable for a range of chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diaminobutane-2,3-diol dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The reaction involves the removal of a carboxyl group from ornithine, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the compound is typically produced by neutralizing 1,4-diaminobutane with hydrochloric acid . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminobutane-2,3-diol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives, which are used in further chemical synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity to the NMDA receptor and its role as a precursor for spermidine. These properties make it particularly valuable in biochemical research and therapeutic applications .

Properties

CAS No.

89379-07-7

Molecular Formula

C4H14Cl2N2O2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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